molecular formula C19H32O5 B1665639 1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate CAS No. 120755-15-9

1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate

Cat. No. B1665639
M. Wt: 340.5 g/mol
InChI Key: QDXHMXIOLIYZHD-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate is a chemical compound with the molecular formula C19H32O5 . It has an average mass of 340.454 Da and a monoisotopic mass of 340.224976 Da .


Molecular Structure Analysis

The molecular structure of 1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate consists of 19 carbon atoms, 32 hydrogen atoms, and 5 oxygen atoms . The structure includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Physical And Chemical Properties Analysis

1-(2-Hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate has a density of 1.1±0.1 g/cm3 . It has a boiling point of 490.1±45.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±2.8 mmHg at 25°C and an enthalpy of vaporization of 87.2±6.0 kJ/mol . The flash point is 166.2±22.2 °C . The index of refraction is 1.494 . The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Structural and Conformational Insights

  • The study by Ianelli et al. (1996) investigates the structural aspects of similar compounds, focusing on the conformation and crystal structure. This research highlights the importance of understanding the molecular structure for potential applications in synthetic chemistry and drug design (Ianelli et al., 1996).

Analytical Applications

  • Llovera et al. (2005) explore the use of related furan derivatives as internal standards for analytical methods like gas chromatography-mass spectrometry. This suggests potential applications in analytical chemistry for precision and accuracy in measurements (Llovera et al., 2005).

Synthesis of Complex Molecules

  • The synthesis of complex furan derivatives, as described by Gimazetdinov et al. (2016), indicates the versatility of these compounds in constructing intricate molecular structures, useful in synthetic organic chemistry and drug development (Gimazetdinov et al., 2016).

Applications in Biology and Medicine

  • Xie et al. (2009) and Xie et al. (2008) have identified compounds related to 1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate as germination stimulants for root parasitic plants, highlighting a potential application in agriculture and plant biology (Xie et al., 2009), (Xie et al., 2008).

Implications in Pharmacology

  • Although not directly related to 1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate, research by Vulupala et al. (2018) on similar compounds suggests potential applications in pharmacology, particularly in the development of ACE inhibitors which are crucial in treating conditions like hypertension (Vulupala et al., 2018).

properties

IUPAC Name

1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O5/c1-3-4-5-6-7-8-9-10-11-12-13-17(23-15(2)20)16-14-18(21)24-19(16)22/h14,17,19,22H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXHMXIOLIYZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C1=CC(=O)OC1O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923552
Record name 1-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)tridecyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate

CAS RN

120755-15-9
Record name Agn 190383
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120755159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)tridecyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AGN-190383
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN8JP0Y3QA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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